molecular formula C7H16ClNO2 B12424312 N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride

N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride

Cat. No.: B12424312
M. Wt: 190.71 g/mol
InChI Key: GNRKTORAJTTYIW-KYRNGWDOSA-N
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Description

(3-Carboxypropyl)trimethylammonium-d9 (chloride) is a deuterated form of (3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine hydrochloride. This compound is an intermediary metabolite produced by gut microbes during the metabolism of L-carnitine to trimethylamine N-oxide (TMAO). It is implicated in various biological processes and has significant relevance in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxypropyl)trimethylammonium-d9 (chloride) typically involves the deuteration of (3-Carboxypropyl)trimethylammonium chlorideThe reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)trimethylammonium-d9 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(3-Carboxypropyl)trimethylammonium-d9 (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Carboxypropyl)trimethylammonium-d9 (chloride) lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in spectroscopic analyses .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

190.71 g/mol

IUPAC Name

3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3;

InChI Key

GNRKTORAJTTYIW-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]

Origin of Product

United States

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